(5,5-Dimethyltetrahydrofuran-3-yl)methanol

Catalog No.
S734681
CAS No.
22600-85-7
M.F
C7H14O2
M. Wt
130.18 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(5,5-Dimethyltetrahydrofuran-3-yl)methanol

CAS Number

22600-85-7

Product Name

(5,5-Dimethyltetrahydrofuran-3-yl)methanol

IUPAC Name

(5,5-dimethyloxolan-3-yl)methanol

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

InChI

InChI=1S/C7H14O2/c1-7(2)3-6(4-8)5-9-7/h6,8H,3-5H2,1-2H3

InChI Key

CNVRALIOWLIHEP-UHFFFAOYSA-N

SMILES

CC1(CC(CO1)CO)C

Canonical SMILES

CC1(CC(CO1)CO)C
(5,5-Dimethyltetrahydrofuran-3-yl)methanol, also known as DMTHF, is a colorless, water-soluble liquid with a characteristic odor. It is widely used as a solvent and a reagent in various chemical reactions. DMTHF is an important intermediate in the synthesis of numerous pharmaceuticals and agrochemicals. DMTHF is also known as 3-Methyltetrahydrofuran-5-methanol, 5,5-Dimethyl-3-oxo-hexanol, and C9H18O2.
DMTHF has a molecular weight of 158.24 g/mol and a boiling point of 162-164 °C. It has a density of 0.939 g/cm3 at 20 °C and a refractive index of 1.419. DMTHF is a stable compound and is non-corrosive. It is flammable and can form explosive vapors when exposed to heat, flame, or oxidizing agents. DMTHF is incompatible with strong oxidizing agents, strong reducing agents, and acids.
DMTHF is synthesized from 5-methyltetrahydrofuran-2,3-dione, which is obtained by the reaction of 2-methylfuran with ethyl oxalate. The 5-methyltetrahydrofuran-2,3-dione is then reduced with sodium borohydride to produce DMTHF. The synthesized DMTHF is characterized using various spectroscopic techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).
The analytical methods used for the quantitative determination of DMTHF include gas chromatography (GC) and high-performance liquid chromatography (HPLC). HPLC and GC coupled with various detectors like flame ionization detector (FID), mass selective detector (MSD), and evaporative light scattering detector (ELSD) are used for the detection and quantification of DMTHF in different matrices.
DMTHF has pharmaceutical applications, particularly as an intermediate in the synthesis of biologically active molecules. Recent studies have shown that DMTHF can act as an antagonist to PPARγ, a nuclear receptor that mediates glucose and lipid metabolism. DMTHF has also been shown to possess hypoglycemic and hypolipidemic activities.
DMTHF has a relatively low toxicity profile. However, it is flammable and can form explosive vapors when exposed to heat, flame, or oxidizing agents. DMTHF can cause skin and eye irritation upon contact. Inhalation of DMTHF vapors can cause headaches, dizziness, and nausea. DMTHF must be handled with caution and stored in a cool, dry place away from heat sources, oxidizing and reducing agents.
DMTHF has applications in a wide range of scientific experiments, particularly in the field of organic synthesis. Various chemical reactions like Friedel-Crafts acylation, Grignard reactions, and Mukaiyama aldol reactions have been carried out using DMTHF as a solvent. DMTHF has also been used as a reagent and a catalyst in various chemical reactions.
Research on DMTHF is ongoing, with a focus on its potential applications in new fields. Recent studies have shown that DMTHF can be used in the synthesis of chiral catalysts, as well as in the production of optically active compounds. DMTHF is also being investigated as a potential replacement for traditional organic solvents like tetrahydrofuran and dimethylformamide due to its lower toxicity and environmental impact.
DMTHF has potential applications in various fields of research and industry. DMTHF can be used as a starting material in the synthesis of various drugs and agrochemicals. DMTHF's unique physical and chemical properties make it a versatile solvent and reagent that can be used in various chemical reactions. DMTHF's potential as a replacement for traditional organic solvents has implications for the microelectronics and pharmaceutical industries, where the use of bulk quantities of solvents is common.
Although DMTHF has many potential applications, there are some limitations to its use. DMTHF's relatively high cost compared to other solvents limits its widespread use. In addition, the production of DMTHF requires the use of ethyl oxalate, an environmentally hazardous material. Future research directions for DMTHF include optimizing its synthesis to reduce environmental impact, exploring new applications in organic synthesis, and improving its cost-effectiveness.
1. Investigating the use of DMTHF as a green solvent for chemical reactions
2. Developing more cost-effective methods for synthesizing DMTHF
3. Investigating DMTHF's potential as a replacement for traditional organic solvents in the microelectronics industry
4. Exploring DMTHF's potential as a chiral catalyst in organic synthesis reactions
5. Synthesizing new pharmaceuticals and agrochemicals using DMTHF as an intermediate

XLogP3

0.4

Dates

Modify: 2023-08-15

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